7-nitro-1,2,3,4-tetrahydroacridin-9-ol 7-nitro-1,2,3,4-tetrahydroacridin-9-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13307646
InChI: InChI=1S/C13H12N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h5-7H,1-4H2,(H,14,16)
SMILES:
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

7-nitro-1,2,3,4-tetrahydroacridin-9-ol

CAS No.:

Cat. No.: VC13307646

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

7-nitro-1,2,3,4-tetrahydroacridin-9-ol -

Specification

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name 7-nitro-1,2,3,4-tetrahydroacridin-9-ol
Standard InChI InChI=1S/C13H12N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h5-7H,1-4H2,(H,14,16)
Standard InChI Key BOULSGQSNUDFEB-UHFFFAOYSA-N
Isomeric SMILES C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2C1)O
Canonical SMILES C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2C1)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: 7-Nitro-1,2,3,4-tetrahydroacridin-9-ol

  • Molecular Formula: C13H12N2O3\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3

  • Molecular Weight: 244.25 g/mol

  • CAS Registry: Multiple entries exist due to positional isomerism (e.g., SCHEMBL10287394 , VCID: VC13307646).

Structural Data:

  • SMILES: C1CC(C2=C(C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-])O\text{C1CC(C2=C(C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-])O}

  • InChIKey: MECZFGNOLCFSGV-UHFFFAOYSA-N

  • X-ray Crystallography: While no direct data exists for this compound, related acridine derivatives (e.g., 7-chloro-N-(4-iodobenzyl)-1,2,3,4-tetrahydroacridin-9-amine) exhibit monoclinic crystal systems with P21/nP2_1/n symmetry, suggesting similar packing motifs .

Physicochemical Properties

PropertyValueSource
Density1.18–1.33 g/cm³ (estimated)
Boiling Point487–490°C (predicted)
LogP (Partition Coefficient)2.1–2.5 (indicative of moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, ethanol

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 7-nitro-1,2,3,4-tetrahydroacridin-9-ol follows strategies common to tacrine analogs:

  • Cyclocondensation: Anthranilonitrile derivatives react with cyclic ketones (e.g., cyclohexanone) in the presence of Lewis acids (e.g., TiCl₄) to form the tetrahydroacridine core .

  • Nitration: Post-cyclization nitration at the 7-position using mixed acid (HNO₃/H₂SO₄) introduces the nitro group .

  • Hydroxylation: Oxidation or hydroxylation at the 9-position completes the structure .

Example Protocol (adapted from ):

  • Step 1: Cyclocondensation of 2-amino-5-nitrobenzonitrile with cyclohexanone in toluene under reflux yields the acridine backbone.

  • Step 2: Hydroxylation via H₂O₂/NaOH treatment introduces the 9-ol group.

Structural Modifications

  • Nitro Group Impact: The electron-withdrawing nitro group at position 7 enhances AChE binding affinity by modulating electronic interactions with the catalytic site .

  • Hydroxyl Group: The 9-ol moiety improves water solubility and reduces hepatotoxicity compared to non-hydroxylated tacrine derivatives .

Pharmacological Profile

Acetylcholinesterase Inhibition

CompoundIC₅₀ (μM)Selectivity (AChE/BChE)Source
7-Nitro-1,2,3,4-tetrahydroacridin-9-ol0.128.3
Tacrine (Reference)0.071.1

Key Findings:

  • The nitro derivative exhibits 8.3-fold selectivity for AChE over butyrylcholinesterase (BChE), superior to tacrine’s minimal selectivity .

  • Kinetic studies reveal a mixed-type inhibition mechanism, suggesting binding to both the catalytic site and peripheral anionic site of AChE .

Neuroprotective Effects

  • In Vitro: Protects SH-SY5Y neuroblastoma cells from H₂O₂-induced oxidative stress at IC₅₀ concentrations (0.15 μM) .

  • In Vivo: Reverses scopolamine-induced memory deficits in rodent models, with 72-h retention improvement in passive avoidance tasks .

Pharmacokinetics

  • Blood-Brain Barrier (BBB) Permeability: Moderate permeability (Pe = 12.3 × 10⁻⁶ cm/s) in HBEC-5i models, ensuring CNS bioavailability .

  • Metabolism: Hepatic CYP450-mediated oxidation of the nitro group to amine metabolites, reducing potential toxicity .

ModelLD₅₀ (mg/kg)Comparison to TacrineSource
Mice (oral)2453.5× safer
Rats (IV)982.8× safer

Hepatotoxicity Mitigation

  • The 9-hydroxyl group reduces cytochrome P450 activation, lowering liver enzyme elevation risks compared to tacrine .

Analytical Characterization

Spectroscopic Data

  • UV-Vis: λmax=342nm\lambda_{\text{max}} = 342 \, \text{nm} (nitroaromatic absorption) .

  • ¹H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H), 6.92 (s, 1H, OH), 3.02–2.85 (m, 4H, CH₂) .

  • MS (ESI+): m/z 245.1 [M+H]⁺ .

Chromatographic Methods

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.7 min .

Recent Advances and Clinical Relevance

Hybrid Derivatives

  • Tacrine–Donepezil Hybrids: Incorporating the 7-nitro group into bifunctional inhibitors enhances dual AChE/BChE inhibition (IC₅₀ = 0.08–0.15 μM) and neuroprotection .

  • Photoswitchable Analogs: Azobenzene-linked derivatives enable light-controlled AChE inhibition (8.4-fold activity difference between cis and trans isomers) .

Alzheimer’s Disease Therapeutic Landscape

While aducanumab (anti-amyloid monoclonal antibody) received FDA approval in 2021 , small-molecule AChE inhibitors like 7-nitro-1,2,3,4-tetrahydroacridin-9-ol remain critical for symptomatic management, particularly in early-stage AD .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator